molecular formula C15H14O3 B7829107 2-(4-Methoxy-3-Phenyl-Phenyl)ethanoic Acid

2-(4-Methoxy-3-Phenyl-Phenyl)ethanoic Acid

Cat. No.: B7829107
M. Wt: 242.27 g/mol
InChI Key: JHXCUSZPZNECKH-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-Phenyl-Phenyl)ethanoic Acid is a complex organic compound characterized by its phenyl groups and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3-Phenyl-Phenyl)ethanoic Acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a phenyl group is introduced to a benzene ring in the presence of a catalyst such as aluminum chloride (AlCl3). Subsequent steps may include methylation to introduce the methoxy group and oxidation to form the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxy-3-Phenyl-Phenyl)ethanoic Acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and water (H2O)

  • Reduction: Corresponding alcohol or aldehyde

  • Substitution: Various substituted phenyl compounds

Scientific Research Applications

2-(4-Methoxy-3-Phenyl-Phenyl)ethanoic Acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(4-Methoxy-3-Phenyl-Phenyl)ethanoic Acid exerts its effects involves its interaction with molecular targets and pathways. The phenyl and methoxy groups contribute to its binding affinity and specificity, allowing it to modulate biological processes.

Comparison with Similar Compounds

2-(4-Methoxy-3-Phenyl-Phenyl)ethanoic Acid is similar to other phenyl-containing compounds such as:

  • Benzene derivatives: These compounds share the phenyl ring structure but differ in their substituents and functional groups.

  • Phenol derivatives: These compounds contain a hydroxyl group attached to the phenyl ring, leading to different chemical properties and reactivity.

Uniqueness: The presence of both the methoxy and phenyl groups in this compound gives it unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-methoxy-3-phenylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-8-7-11(10-15(16)17)9-13(14)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXCUSZPZNECKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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